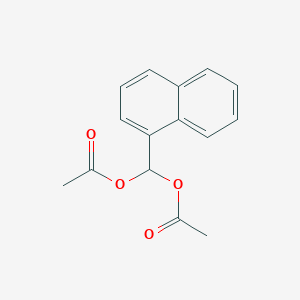
Naphthalen-1-ylmethanediyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-1-ylmethanediyl diacetate is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two acetate groups attached to a methylene bridge, which is in turn connected to a naphthalene ring. Naphthalene derivatives are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalen-1-ylmethanediyl diacetate can be synthesized through the acetylation of naphthalen-1-ylmethanol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-ylmethanediyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.
Reduction: Reduction reactions can convert the acetate groups to hydroxyl groups, yielding naphthalen-1-ylmethanol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with carboxyl or aldehyde groups, while reduction typically produces naphthalen-1-ylmethanol.
Scientific Research Applications
Naphthalen-1-ylmethanediyl diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphthalen-1-ylmethanediyl diacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze its conversion to biologically active derivatives. These derivatives may interact with cellular receptors or enzymes, leading to various biological effects. For example, some derivatives may inhibit the growth of cancer cells by interfering with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-ylmethanol: A precursor to naphthalen-1-ylmethanediyl diacetate, it has similar structural features but lacks the acetate groups.
Naphthalen-1-yl acetate: Another naphthalene derivative with a single acetate group attached to the naphthalene ring.
Uniqueness
This compound is unique due to the presence of two acetate groups, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for the formation of a wide range of derivatives with diverse applications in various fields.
Properties
CAS No. |
64002-53-5 |
|---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
[acetyloxy(naphthalen-1-yl)methyl] acetate |
InChI |
InChI=1S/C15H14O4/c1-10(16)18-15(19-11(2)17)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,15H,1-2H3 |
InChI Key |
SVDYJLYOWDIMEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CC=CC2=CC=CC=C21)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















